molecular formula C12H10N4O4 B3318725 N-(2,4-Dinitrophenyl)-m-phenylenediamine CAS No. 101927-38-2

N-(2,4-Dinitrophenyl)-m-phenylenediamine

Cat. No.: B3318725
CAS No.: 101927-38-2
M. Wt: 274.23 g/mol
InChI Key: SGIPQDRUGJXJNC-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-m-phenylenediamine is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to a phenylenediamine moiety. The compound is known for its distinctive chemical properties and has been studied for various applications in scientific research.

Mechanism of Action

Target of Action

N-(2,4-Dinitrophenyl)-m-phenylenediamine is a complex compound that is chemically related to 2,4-dinitrophenol . The primary target of this compound is the oxidative phosphorylation process in cells . This process is crucial for the production of ATP, the primary energy currency of the cell.

Mode of Action

The compound acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . This uncoupling effect is due to the compound’s interaction with the proton transport chain in the mitochondria .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, specifically the process of oxidative phosphorylation . By uncoupling this process, the compound disrupts the normal flow of protons across the mitochondrial membrane. This disruption leads to a decrease in ATP production and an increase in heat generation .

Pharmacokinetics

Studies on related compounds like 2,4-dinitrophenol suggest that these compounds exhibitnonlinear pharmacokinetics . This nonlinearity is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the compound’s action is a decrease in ATP production and an increase in heat generation . This can lead to increased metabolic rate and potential weight loss . It’s important to note that the use of such compounds can also lead to severe toxicities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s detection and efficacy can be affected by the presence of other substances in the water environment . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-m-phenylenediamine typically involves the reaction of 2,4-dinitrochlorobenzene with m-phenylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-m-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reactions are typically carried out in polar solvents like ethanol or methanol, with bases like sodium hydroxide to facilitate the reaction.

Major Products

    Oxidation: Products include dinitro derivatives with altered oxidation states.

    Reduction: Products include diamino derivatives.

    Substitution: Products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-m-phenylenediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.

    2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.

    N-(2,4-Dinitrophenyl)pyridinium chloride: Utilized in the synthesis of ionic polymers.

Uniqueness

N-(2,4-Dinitrophenyl)-m-phenylenediamine is unique due to its specific structure, which combines the properties of dinitrophenyl and phenylenediamine moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-N-(2,4-dinitrophenyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIPQDRUGJXJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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